REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1.C(N(CC)CC)C.[Cl-]>O>[C:2]1([NH:1][C:9](=[O:8])[CH2:10][CH2:11][CH3:12])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling in ice
|
Type
|
STIRRING
|
Details
|
After the dripping, the mixture was stirred for 2 hours while the temperature
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature
|
Type
|
CUSTOM
|
Details
|
This mixed solution was separated to an organic layer
|
Type
|
EXTRACTION
|
Details
|
an aqueous layer, and the aqueous layer was extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The extract
|
Type
|
WASH
|
Details
|
washed with saturated saline
|
Type
|
ADDITION
|
Details
|
After the washing, anhydrate magnesium sulfate was added to the organic layer
|
Type
|
CUSTOM
|
Details
|
for drying
|
Type
|
FILTRATION
|
Details
|
The mixture after the drying was subjected to gravity filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
WASH
|
Details
|
This solid was washed with a mixed solvent of chloroform and hexane, so that N-phenylbutyramide
|
Type
|
CUSTOM
|
Details
|
was prepared (a white solid, yield: 92%)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)NC(CCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |